N-(3,4-difluorophenyl)-3-phenylpropanamide
Overview
Description
N-(3,4-difluorophenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C15H13F2NO and its molecular weight is 261.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.09652036 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Spectral Analysis
- The compound 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which shares a similar structure to N-(3,4-difluorophenyl)-3-phenylpropanamide, was synthesized and characterized using X-ray diffraction, IR, NMR, and UV-Vis spectra. This research contributes to understanding the molecular structure and properties of related compounds (Demir et al., 2016).
Antimicrobial Properties
- Thiourea derivatives, including those with a structure related to this compound, demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing novel antimicrobial agents (Limban et al., 2011).
Chemoselective Reactions
- N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a compound structurally related to this compound, exhibits chemoselective reactions with dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. This indicates potential in synthetic chemistry applications (Hajji et al., 2002).
Short C–H⋯F Interactions
- The study of N-(difluorophenyl)benzamides, closely related to this compound, revealed interesting aggregation behaviors due to short C–H⋯F interactions. This has implications for understanding molecular aggregation and designing novel materials (Mocilac et al., 2016).
Synthesis and Characterization
- The synthesis and characterization of new diazenecarboxamide ligands, which include structures analogous to this compound, have been detailed, contributing to the field of ligand chemistry and potential applications in catalysis and material science (Escobar et al., 2015).
Enantiopure Derivatives Synthesis
- A methodology for synthesizing enantiopure derivatives of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide, related to this compound, has been developed. This is significant for producing chiral compounds with specific stereochemistry, important in pharmaceuticals and fine chemicals (Li et al., 2013).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO/c16-13-8-7-12(10-14(13)17)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVKIDBZINYEKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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